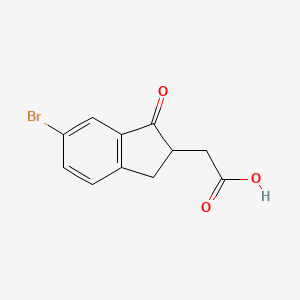

6-Bromo-2-carboxymethyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVODCNPPJOKTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181477-10-1 | |

| Record name | 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Carboxymethyl 1 Indanone and Analogous Indanone Structures

Classical Approaches to 1-Indanone (B140024) Synthesis

Traditional methods for synthesizing the 1-indanone skeleton have long been dominated by intramolecular cyclization reactions, which are valued for their reliability and straightforward application.

Intramolecular Friedel-Crafts Acylation Strategies

One of the most fundamental and widely used methods for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, such as an acyl chloride. researchgate.net The process is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the five-membered ketone ring. researchgate.net

The mechanism proceeds through the generation of a highly electrophilic acylium ion, or a complex thereof, from the precursor by a Lewis or protic acid catalyst. nih.govnih.gov This electrophile then undergoes an intramolecular attack on the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone. organic-chemistry.org

A variety of acidic catalysts can be employed to facilitate this transformation. Strong protic acids like polyphosphoric acid (PPA) and sulfuric acid are effective, as are Lewis acids such as aluminum chloride (AlCl₃), which is commonly used with acyl chlorides. researchgate.netoup.com Modern variations have introduced other Lewis acids like niobium pentachloride (NbCl₅) and metal triflates, such as scandium(III) triflate and terbium(III) triflate, which can catalyze the direct cyclization of carboxylic acids under specific conditions. nih.govresearchgate.net For instance, the cyclization of 3-arylpropionic acids has been achieved using terbium(III) triflate at high temperatures. nih.gov Similarly, halo-substituted 1-indanones have been prepared via chlorosulfonic acid-mediated Friedel-Crafts cyclization. nih.gov

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) / H₂SO₄ | Direct cyclization, often requires high temperatures. | oup.com |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Classic, high-yielding method from the more reactive acyl chloride. | researchgate.net |

| 3-Arylpropionic Acid | Niobium Pentachloride (NbCl₅) | Acts as both reagent (forms acyl chloride in situ) and catalyst. | researchgate.net |

| 3-Arylpropionic Acid | Terbium(III) Triflate (Tb(OTf)₃) | Effective for direct cyclization, including on deactivated halogenated rings. | nih.gov |

| Benzyl Meldrum's Acid Derivatives | Chlorosulfonic Acid | Used for the synthesis of halo-1-indanones after hydrolysis of the Meldrum's acid. | nih.gov |

Cyclization Reactions of Precursor Molecules

Beyond Friedel-Crafts acylation, other cyclization strategies are employed to form the indanone scaffold. The Nazarov cyclization is a powerful alternative, involving the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone (or a precursor like a chalcone) to form a cyclopentenyl cation, which then rearranges to the indanone product. rsc.org Lewis acids like copper(II) triflate or Brønsted acids such as trifluoroacetic acid are commonly used to promote this reaction. oup.comrsc.org This method is particularly useful for synthesizing highly substituted indanones. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone was synthesized from a chalcone (B49325) precursor which first underwent a Nazarov cyclization, followed by bromination. nih.gov

Another classical approach involves the cyclization of 3-(2-bromophenyl)propionic acid. In a departure from acid-catalyzed methods, the use of a strong base like n-butyllithium (n-BuLi) at very low temperatures can effect cyclization to yield 1-indanone. nih.gov

| Reaction Name | Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Nazarov Cyclization | Divinyl Ketones (e.g., Chalcones) | Trifluoroacetic Acid (TFA), Copper(II) Triflate (Cu(OTf)₂) | Acid-catalyzed 4π-electrocyclization, good for substituted indanones. | oup.comrsc.org |

| Base-Mediated Cyclization | 3-(2-bromophenyl)propionic acid | n-Butyllithium (n-BuLi) | Forms the indanone ring via an organolithium intermediate. | nih.gov |

Modern Catalytic Approaches to Indanone Synthesis

Contemporary synthetic chemistry has introduced sophisticated catalytic systems that offer new pathways to indanone structures, often with improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Annulations (e.g., Palladium, Nickel, Rhodium)

Transition metals, particularly palladium, nickel, and rhodium, are at the forefront of modern indanone synthesis, catalyzing a variety of annulation (ring-forming) reactions. rsc.org These methods often proceed via mechanisms involving C-H activation, carbonylative cyclization, or reductive cyclization.

Palladium (Pd): Palladium catalysts are effective in the carbonylative cyclization of unsaturated aryl iodides, where carbon monoxide is incorporated to form the ketone functionality of the indanone ring. organic-chemistry.org

Nickel (Ni): Nickel-catalyzed methods include the reductive cyclization of enones and the intramolecular arylation of cyclopropanols. organic-chemistry.orgacs.org The latter provides a novel route to the indanone scaffold from readily available starting materials. acs.org While palladium has historically dominated this area, nickel is emerging as a more earth-abundant and cost-effective alternative. youtube.com

Rhodium (Rh): Rhodium catalysts have been successfully used in the direct annulation of aldehydes with alkynes and in asymmetric intramolecular 1,4-additions to generate chiral 3-aryl-1-indanones. nih.govorganic-chemistry.org Rhodium(III)-catalyzed [4+1] annulation of α-carbonyl sulfoxonium ylides with activated alkenes also provides a pathway to variously substituted indanones. researchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbonylative Cyclization | Unsaturated aryl iodides | Incorporates a carbonyl group from CO gas. | organic-chemistry.org |

| Nickel (Ni) | Reductive Cyclization | Enones | Enantioselective synthesis of indanones. | organic-chemistry.org |

| Nickel (Ni) | Intramolecular Arylation | Cyclopropanols | Novel ring-opening arylation to form the indanone core. | acs.org |

| Rhodium (Rh) | Direct Annulation | Aldehydes and alkynes | Proceeds via in situ directing group formation. | nih.gov |

| Rhodium (Rh) | Asymmetric 1,4-Addition | Pinacolborane chalcone derivatives | Produces chiral 3-aryl-1-indanones with high enantioselectivity. | organic-chemistry.org |

Photoredox Catalysis and Radical-Mediated Cyclizations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This strategy has been applied to the synthesis of indanones. One such method involves a photoredox radical cascade cyclization, where carbon-centered radicals are generated from diazo compounds through a proton-coupled electron transfer (PCET) process. acs.orgacs.orgbohrium.com These radicals can then participate in a cascade reaction with substrates like 2-allylbenzaldehydes to construct the indanone skeleton. acs.org

Radical cyclizations, more broadly, offer a distinct mechanistic pathway to indanones. These reactions can be initiated by various means and often involve a 5-exo-trig cyclization of a radical onto an aromatic ring or another unsaturated moiety. acs.org Atom-transfer radical cyclization (ATRC) is a prominent subclass where a radical is generated by the homolytic cleavage of a carbon-halogen bond, undergoes cyclization, and is then trapped, completing the difunctionalization of the original substrate. nih.gov

Non-Conventional Synthetic Techniques for Indanone Synthesis (e.g., Microwave, Ultrasound)

To address some of the limitations of classical methods, such as long reaction times and harsh conditions, non-conventional energy sources like microwave (MW) irradiation and high-intensity ultrasound (US) have been successfully applied to indanone synthesis. These techniques can dramatically accelerate reaction rates, improve yields, and promote greener chemical processes.

Both microwave and ultrasound have been effectively used to drive the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. Studies have compared these non-conventional methods with traditional heating and specialized reactors like the Q-tube™, demonstrating significant reductions in reaction time. For instance, reactions that might take hours with conventional heating can often be completed in minutes using microwave irradiation, which efficiently heats the reagents and can increase the reaction rate. Dis-activated halo-substituted phenylpropionic acids have been shown to give quantitative yields in direct intramolecular cyclizations under these conditions, a result not previously reported with other methods.

Directed Synthesis of 6-Bromo-2-carboxymethyl-1-indanone Scaffolds

The synthesis of the this compound framework is not achieved through a single reaction but rather by a directed sequence. This typically involves the initial formation of a 6-bromo-1-indanone (B133036) core, followed by the subsequent installation of the carboxymethyl group.

Regioselective Bromination Strategies

Direct bromination of the 1-indanone aromatic ring often lacks the desired regioselectivity, leading to a mixture of isomers. Therefore, a more controlled and widely adopted strategy involves constructing the indanone ring from a precursor that already contains the bromine atom at the correct position. The most common method for this is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. wikipedia.orgguidechem.com

To achieve the 6-bromo substitution pattern, the synthesis commences with 3-(4-bromophenyl)propionic acid. This precursor ensures the bromine atom is positioned para to the propyl chain, which, upon cyclization, will result in the bromine occupying the 6-position of the indanone ring. The cyclization is an electrophilic aromatic substitution reaction that requires a strong acid catalyst to generate the necessary acylium ion electrophile. A variety of catalysts and conditions have been developed for this transformation. nih.govnih.gov

Commonly used catalysts for this intramolecular acylation include:

Polyphosphoric acid (PPA): A classical reagent for inducing cyclization of phenalkyl carboxylic acids. masterorganicchemistry.com

Chlorosulfonic acid: Used for Friedel-Crafts cyclization of carboxylic acids to form halo-1-indanones. nih.govresearchgate.net

Metal Trifluoromethanesulfonates (Triflates): Catalysts like terbium(III) triflate (Tb(OTf)₃) have been shown to be effective, sometimes in conjunction with non-conventional energy sources like microwave irradiation to improve reaction efficiency. nih.govnih.gov

Superacids: Formulations like trifluoromethanesulfonic acid (TfOH) can promote the reaction, providing a greener alternative to traditional methods that generate more waste. nih.govnih.gov

The general transformation is outlined below:

Reaction Scheme: Synthesis of 6-Bromo-1-indanone

This image is a placeholder representing the reaction of 3-(4-bromophenyl)propionic acid cyclizing to 6-bromo-1-indanone in the presence of an acid catalyst like PPA.

Table 1: Catalyst Systems for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

| Catalyst System | Typical Conditions | Notes |

| Polyphosphoric Acid (PPA) | Heating | A traditional and effective method. masterorganicchemistry.com |

| Chlorosulfonic Acid | Microwave Irradiation | Used for the synthesis of halo-1-indanones. nih.govresearchgate.net |

| Metal Triflates (e.g., Tb(OTf)₃) | High Temperature (e.g., 250 °C) or Microwave | Can be recovered and reused, offering a greener process. nih.govnih.gov |

| Nafion-H | Refluxing Benzene (B151609) | A solid acid catalyst that generates a reactive mixed anhydride (B1165640) in situ. nih.gov |

Introduction of the Carboxymethyl Moiety

Once the 6-bromo-1-indanone scaffold is secured, the next critical step is the introduction of the carboxymethyl group (-CH₂COOH) at the C-2 position. This is typically accomplished in a two-step sequence: carboalkoxylation followed by hydrolysis.

The first step involves a Claisen-type condensation reaction. The 6-bromo-1-indanone is treated with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, in the presence of a strong base. Sodium ethoxide or sodium hydride are common bases used for this purpose. nih.gov The base deprotonates the α-carbon (C-2) of the indanone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl of the dialkyl carbonate. This reaction yields an alkyl 6-bromo-1-indanone-2-carboxylate, which is a β-keto ester.

In the second step, this ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization. This hydrolysis and subsequent acidification of the carboxylate salt yields the final target compound, this compound. The hydrolysis of ethyl 2-indanone-1-carboxylate is a known transformation. orgsyn.org

Reaction Scheme: Carboxymethylation of 6-Bromo-1-indanone

This image is a placeholder representing the two-step process: 1) Reaction of 6-bromo-1-indanone with diethyl carbonate and a base (e.g., NaOEt) to form ethyl 6-bromo-1-indanone-2-carboxylate. 2) Hydrolysis (e.g., with H₃O⁺) to yield this compound.

Mechanistic Investigations of Key Synthetic Pathways to this compound and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes for analogous structures.

The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. sigmaaldrich.com

Generation of the Electrophile: The strong acid catalyst (e.g., PPA, TfOH) protonates the carboxylic acid group of 3-(4-bromophenyl)propionic acid. Subsequent loss of a water molecule generates a highly reactive acylium ion. masterorganicchemistry.comnih.gov This acylium ion is the key electrophile.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. The attack is directed to the position ortho to the alkyl chain, leading to the formation of the five-membered ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the conjugate base of the acid catalyst or H₂O) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the benzene ring and yielding the final 6-bromo-1-indanone product.

The introduction of the carboxymethyl group via carboalkoxylation follows a base-mediated enolate mechanism.

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), removes the acidic α-proton from the C-2 position of the 6-bromo-1-indanone. This creates a resonance-stabilized enolate ion. nih.gov

Nucleophilic Acyl Substitution: The enolate ion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the dialkyl carbonate (e.g., diethyl carbonate).

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion (e.g., ethoxide) to form the stable β-keto ester, ethyl 6-bromo-1-indanone-2-carboxylate.

Ester Hydrolysis: The final conversion to the carboxymethyl group is a standard ester hydrolysis reaction. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic for attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by protonation in a separate workup step to yield the carboxylic acid.

Table 2: Mechanistic Steps for the Synthesis of this compound

| Synthetic Step | Key Intermediate | Mechanism Type | Description |

| Cyclization of 3-(4-bromophenyl)propionic acid | Acylium ion | Intramolecular Friedel-Crafts Acylation | Generation of an acylium ion electrophile by a strong acid, followed by nucleophilic attack from the aromatic ring and subsequent rearomatization. sigmaaldrich.comresearchgate.net |

| Carboethoxylation of 6-Bromo-1-indanone | Enolate ion | Nucleophilic Acyl Substitution (Claisen-type) | Base-mediated formation of an indanone enolate, which attacks diethyl carbonate to form a β-keto ester. nih.gov |

| Hydrolysis of Ethyl 6-bromo-1-indanone-2-carboxylate | Tetrahedral intermediate | Ester Hydrolysis | Acid- or base-catalyzed conversion of the ethyl ester to the final carboxylic acid. |

Chemical Reactivity and Derivatization Studies of 6 Bromo 2 Carboxymethyl 1 Indanone

Electrophilic Aromatic Substitution Reactions on the Bromo-Indanone Core

The bromo-indanone core possesses an aromatic ring that can undergo electrophilic aromatic substitution. The bromine atom and the carbonyl group are key determinants of the regioselectivity of these reactions. While the bromine atom is an ortho-, para-directing deactivator, the carbonyl group is a meta-directing deactivator. The interplay of these electronic effects, along with steric considerations, will influence the position of incoming electrophiles.

Further substitution on the aromatic ring can be achieved through various methods. For instance, NBS-mediated bromination can introduce a second bromine atom to the benzylic position under mild conditions. This highlights the potential to further functionalize the aromatic core, leading to a variety of substituted indanones. The ability to introduce different substituents on the aromatic ring is crucial for tuning the electronic and steric properties of the molecule, which is particularly important in the synthesis of pharmaceutical intermediates.

Reactions Involving the Ketone Functionality of 1-Indanone (B140024)

The ketone functionality at the 1-position of the indanone ring is a versatile site for a multitude of chemical transformations. This carbonyl group can readily undergo reduction to form the corresponding alcohol, 2-bromo-1-indanol. It can also participate in condensation reactions, such as the Darzens-type condensation with aldehydes like benzaldehyde.

Furthermore, the ketone can be involved in ring expansion reactions. For example, rhodium-catalyzed insertion of ethylene (B1197577) can expand the five-membered ring to a seven-membered benzocycloheptenone skeleton. rsc.org Similarly, a base-promoted ring expansion strategy can also lead to benzocycloheptene (B12447271) systems. rsc.org These reactions demonstrate the utility of the indanone core in constructing more complex polycyclic frameworks.

The ketone functionality also allows for the formation of spirocyclic systems. For instance, a four-component reaction involving 1,1-dicyanomethylene-3-indanone, isatins, malononitrile, and amines can regioselectively produce spiroindenopyridine–oxindole frameworks. rsc.org Additionally, indanone-derived ketonitrones can undergo [3+2] cycloaddition reactions with alkynes to furnish spirocyclic indenyl isoxazolines. nih.gov

Transformations of the Carboxymethyl Group (e.g., Esterification, Amidation, Reduction)

The 2-carboxymethyl group offers a rich platform for derivatization. Standard organic transformations can be applied to this functional group to generate a variety of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions.

Amidation: Reaction with an amine, often in the presence of a coupling agent, will yield the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

These transformations allow for the introduction of a wide range of functionalities, which can be used to modulate the molecule's physical and biological properties.

Functionalization at the α-Position of the Indanone Ring

The α-position to the carbonyl group (C2) is activated and can be readily functionalized. The presence of the carboxymethyl group at this position already represents a significant functionalization. Further reactions at this site can lead to a diverse array of substituted indanones.

Halogenation: The α-carbon of ketones can undergo halogenation under both acidic and basic conditions. pressbooks.publibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, typically resulting in monohalogenation. pressbooks.pubyoutube.com Conversely, base-promoted halogenation occurs via an enolate and often leads to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first halogenation. pressbooks.publibretexts.orgchemistrysteps.com For instance, α-chlorination can be achieved using trichloroisocyanuric acid (TCCA). rsc.org

Alkylation: The α-position can also be alkylated. Base-mediated cyclization of certain precursors can form a 1-indanone anion at the α-position, which can then be alkylated to introduce various substituents. nih.gov Palladium-catalyzed asymmetric alkylation of indanone-derived β-ketoesters with allenylic carbonates is a sophisticated method to construct stereocenters at this position. mdpi.com

These functionalization strategies at the α-position are crucial for building molecular complexity and are often employed in the synthesis of biologically active compounds and natural products. nih.govnih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

The indanone scaffold is a valuable platform for stereoselective synthesis, allowing for the controlled formation of specific stereoisomers. nih.gov Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, can be effectively used with indanone derivatives. wikipedia.orgsigmaaldrich.comslideshare.net

For example, palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters allows for the construction of both axial and central chirality with high enantioselectivity and diastereoselectivity. mdpi.com This highlights the utility of the indanone framework in creating complex chiral molecules.

Furthermore, cascade reactions involving indanone derivatives can lead to the stereoselective formation of new stereocenters. A Lewis acid-catalyzed triple cascade reaction of Knoevenagel condensation, Nazarov cyclization, and electrophilic fluorination can produce trans-fluorinated 1-indanone derivatives with high diastereoselectivity. rsc.org Similarly, a copper(II) complex can catalyze a tandem Nazarov cyclization/electrophilic fluorination to afford fluorine-containing 1-indanone derivatives with two new stereocenters, also with high diastereoselectivity. acs.org The use of chiral catalysts in these transformations can even control the absolute stereochemistry of the products. acs.org

The ability to perform stereoselective transformations on the indanone core is of significant importance in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.govwikipedia.org

Annulation Reactions for the Construction of Fused- and Spirocyclic Frameworks from Indanone Derivatives

The versatile reactivity of the 1-indanone core makes it an excellent starting material for the construction of more complex fused and spirocyclic systems. rsc.orgnih.gov Annulation reactions, which involve the formation of a new ring onto an existing one, have been extensively studied with indanone derivatives. rsc.org

Fused Ring Systems: Ring expansion reactions of 1-indanones can be used to construct fused carbocycles. rsc.org For instance, a rhodium-catalyzed insertion of ethylene into the C-C bond of 1-indanones leads to the formation of a benzocycloheptenone skeleton. rsc.org A two-step ring expansion of 1-indanones can also afford 2-halo-1-naphthols, which are valuable intermediates for the synthesis of gilvocarcin natural products. nih.govacs.org Furthermore, intramolecular Friedel–Crafts acylation of derivatives can lead to the formation of fused polycyclic aromatic hydrocarbons. researchgate.net

Spirocyclic Frameworks: 1-Indanone derivatives are also valuable precursors for the synthesis of spirocyclic compounds. rsc.org Multicomponent reactions are a powerful tool in this regard. For example, a four-component reaction of 1,1-dicyanomethylene-3-indanone, isatins, malononitrile, and an amine can yield spiroindenopyridine–oxindole frameworks. rsc.org Another approach involves the [3+2] cycloaddition of indanone-derived nitrones with alkynes to produce spirocyclic indenyl isoxazolines. nih.gov Domino reactions of 1,3-indanediones with 3-methyleneoxindoles can also lead to the formation of complex triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org

The ability to construct such diverse and complex molecular architectures from the relatively simple indanone core underscores its importance as a building block in modern organic synthesis. rsc.orgnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Carboxymethyl 1 Indanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 6-Bromo-2-carboxymethyl-1-indanone, both ¹H and ¹³C NMR would provide a complete picture of the atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex pattern due to the bromine substituent on the benzene (B151609) ring. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet, while the proton at C4 would likely be a singlet. The methylene (B1212753) protons of the carboxymethyl group at C2 would present as a doublet of doublets, coupled to the chiral proton at C2. The proton at C2 would appear as a multiplet due to coupling with the adjacent methylene protons. The two protons at C3 would be diastereotopic and thus are expected to appear as two separate multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the indanone (C1) and the carboxylic acid (C=O) would appear at the downfield end of the spectrum, typically in the range of 190-210 ppm and 170-180 ppm, respectively. The aromatic carbons would show six distinct signals, with the carbon bearing the bromine atom (C6) being significantly influenced by the halogen's electronic effects. The remaining aliphatic carbons (C2, C3, and the methylene of the carboxymethyl group) would appear in the upfield region of the spectrum.

Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (Hz, predicted) |

|---|---|---|---|

| H-4 | ~7.8 | d | ~1.8 |

| H-5 | ~7.6 | dd | ~8.2, 1.8 |

| H-7 | ~7.5 | d | ~8.2 |

| CH (C2) | ~3.5 | m | - |

| CH₂ (C3) | ~3.2, ~2.8 | m, m | - |

| CH₂ (carboxymethyl) | ~2.9, ~2.7 | dd, dd | - |

Expected ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm, predicted) |

|---|---|

| C1 (C=O, indanone) | ~200 |

| C=O (carboxylic acid) | ~175 |

| C3a | ~150 |

| C7a | ~135 |

| C5 | ~132 |

| C4 | ~129 |

| C7 | ~125 |

| C6 | ~122 |

| C2 | ~50 |

| CH₂ (carboxymethyl) | ~40 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The ketone carbonyl (C1=O) is expected to absorb around 1710-1730 cm⁻¹, while the carboxylic acid carbonyl would appear at a slightly higher frequency, around 1740-1760 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the aromatic ring would be a prominent feature. The carbonyl stretching vibrations would also be observable, though typically weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹, predicted) | FT-Raman Frequency (cm⁻¹, predicted) |

|---|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H stretch | 3000-2850 | Moderate |

| C=O stretch (carboxylic acid) | 1760-1740 | Moderate |

| C=O stretch (ketone) | 1730-1710 | Moderate |

| Aromatic C=C stretch | 1600-1450 | Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₉BrO₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecular ion would likely proceed through several key pathways. Alpha-cleavage adjacent to the ketone carbonyl could lead to the loss of a carboxymethyl radical. The loss of the entire carboxymethyl side chain would also be a probable fragmentation. Another significant fragmentation pathway would involve the loss of the bromine atom, followed by further fragmentation of the resulting indanone-2-acetic acid radical cation.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Identity |

|---|---|

| 268/270 | [M]⁺ (Molecular ion) |

| 223/225 | [M - COOH]⁺ |

| 189 | [M - Br]⁺ |

| 145 | [M - Br - CO₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, we can predict the key intermolecular interactions that would govern its crystal packing.

Advanced Spectroscopic Techniques for Isomeric Differentiation

Spectroscopic techniques are invaluable for distinguishing between isomers. For this compound, it would be crucial to differentiate it from its various positional isomers.

For instance, an isomer with the bromine atom at a different position on the aromatic ring (e.g., 4-bromo, 5-bromo, or 7-bromo) would exhibit a distinctly different splitting pattern in the aromatic region of the ¹H NMR spectrum. Nuclear Overhauser Effect (NOE) spectroscopy could be used to establish through-space proximities between protons, confirming the substitution pattern.

An isomer where the carboxymethyl group is attached to the aromatic ring instead of the C2 position would show markedly different signals in both ¹H and ¹³C NMR spectra. The absence of the characteristic methine proton at C2 and the presence of an additional aromatic proton signal would be clear indicators.

Computational Chemistry and Theoretical Modeling of 6 Bromo 2 Carboxymethyl 1 Indanone

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a foundational tool in computational chemistry for determining molecular geometries and electronic properties. nih.govyoutube.com For 6-Bromo-2-carboxymethyl-1-indanone, a DFT study would provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.

The primary output of a DFT calculation is the optimized molecular geometry, which represents the lowest energy conformation of the molecule. This includes precise data on bond lengths, bond angles, and dihedral angles. acs.org For instance, calculations would define the C-Br bond length, the geometry of the fused ring system, and the orientation of the carboxymethyl group relative to the indanone core. In a study on various indanones, DFT calculations were employed to determine the most stable geometries and their energetic stabilities. nih.gov

Furthermore, DFT elucidates the electronic properties by calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites. The carbonyl oxygen and the carboxylic acid group would be expected to be electron-rich (nucleophilic), while the hydrogen of the carboxylic acid would be electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound

| Parameter | Description | Predicted Value |

| Geometrical Parameters | ||

| C-Br Bond Length | The distance between the Carbon and Bromine atoms. | ~1.90 Å |

| C=O Bond Length (Ketone) | The length of the carbonyl double bond in the indanone ring. | ~1.22 Å |

| C=O Bond Length (Carboxyl) | The length of the carbonyl double bond in the carboxymethyl group. | ~1.21 Å |

| O-H Bond Length (Carboxyl) | The length of the hydroxyl bond in the carboxymethyl group. | ~0.97 Å |

| C-C-C-O Dihedral Angle | The torsion angle defining the pucker of the five-membered ring. | Varies |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.8 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | ~ 4.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | ~ 3.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined by specific DFT calculations using selected functionals and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing a view of the conformational landscape a molecule can explore under physiological conditions. cresset-group.comnih.gov For a flexible molecule like this compound, MD is crucial for understanding its structural dynamics. biorxiv.org

An MD simulation would reveal the flexibility of the indanone ring and, more importantly, the conformational freedom of the 2-carboxymethyl substituent. This side chain can rotate around the C-C bond connecting it to the indanone core, adopting various spatial arrangements. These different conformations, or "conformers," can have distinct energies and shapes, which is critical for how the molecule interacts with biological targets. frontiersin.org

The simulation would generate a trajectory, which is a series of molecular snapshots over time. cresset-group.com Analysis of this trajectory allows for the identification of the most stable and frequently occurring conformations. It can also map the transitions between these states, revealing the energy barriers that separate them. nih.govnih.gov This information is invaluable for understanding molecular recognition, as a protein may selectively bind to only one of the several accessible conformations of the ligand. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.melibretexts.org Instead of testing every compound, QSAR models can predict the activity of new, unsynthesized molecules, guiding the design of more potent derivatives. neovarsity.org

For indanone derivatives, QSAR studies have been successfully applied, for example, to develop inhibitors of acetylcholinesterase (AChE). nih.govnih.gov A QSAR model for a series of compounds including this compound would be built through several key steps: libretexts.org

Data Set Compilation : A group of indanone derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation : For each molecule in the set, a variety of numerical descriptors are calculated. These can be physicochemical properties (like logP for lipophilicity), electronic descriptors (like dipole moment or HOMO/LUMO energies from DFT), or steric/topological descriptors (like molecular weight or shape indices). nih.gov

Model Generation and Validation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is created that best correlates the descriptors with the observed activity. fiveable.menih.gov The model's predictive power is then rigorously validated using internal and external test sets of compounds. nih.gov

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. These methods generate 3D contour maps that visualize regions where modifying steric or electrostatic properties would likely enhance or diminish biological activity. nih.gov A QSAR analysis could reveal that the bromo substituent at the 6-position and the carboxymethyl group at the 2-position contribute specific electronic and steric properties that are crucial for activity. nih.gov

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding mode of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). nih.govnih.gov This technique is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. acs.org Studies on other indanone derivatives have used docking to explore their binding to enzymes like acetylcholinesterase. nih.govnih.gov

Ligand-Protein Interaction Prediction and Binding Mode Analysis

The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-protein complex. researchgate.net The process involves sampling a vast number of possible orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

For this compound, docking into a target protein's active site would reveal key non-covalent interactions that stabilize the complex. researchgate.netnih.gov These interactions could include:

Hydrogen Bonds : The ketone and carboxylic acid moieties are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or tyrosine in the protein's active site.

Hydrophobic Interactions : The fused aromatic and aliphatic rings of the indanone core would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonds : The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking : The benzene (B151609) ring of the indanone core could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Visualizing the docked pose provides a structural hypothesis for the molecule's activity. researchgate.net For example, docking studies on similar inhibitors of acetylcholinesterase show how the indanone moiety fits into a hydrophobic pocket of the enzyme. nih.gov

Table 2: Potential Interacting Residues for this compound in a Hypothetical Enzyme Active Site (e.g., Acetylcholinesterase)

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxymethyl Group (C=O, -OH) | Hydrogen Bond, Ionic Interaction | Serine, Tyrosine, Arginine, Lysine |

| Indanone Ketone (C=O) | Hydrogen Bond | Tyrosine, Serine |

| Bromo Substituent (-Br) | Halogen Bond, Hydrophobic | Phenylalanine, Leucine, Methionine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Tryptophan, Phenylalanine, Tyrosine |

Analysis of Binding Affinities and Energetics

A critical output of molecular docking is the scoring function value, often expressed as a binding energy (e.g., in kcal/mol). etflin.comstackexchange.com This score provides an estimation of the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally suggests a stronger, more stable interaction and potentially higher potency of the compound. etflin.comresearchgate.net

Docking programs use various scoring functions to calculate this value, taking into account factors like electrostatic and van der Waals interactions. stackexchange.com While these scores are approximations, they are highly useful for comparing different ligands or different binding poses of the same ligand. nih.gov For example, by docking a series of indanone derivatives into a target, researchers can rank them based on their predicted binding affinities, prioritizing the most promising candidates for synthesis and experimental testing. nanobioletters.com More advanced methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the docked poses to refine the binding free energy prediction. biorxiv.org

In Silico Mechanistic Studies of Reactions Involving Bromo-Carboxymethyl Indanones

Computational chemistry, particularly DFT, can be used to investigate the mechanisms of chemical reactions in silico. researchgate.net This involves mapping the entire reaction pathway, from reactants to products, by identifying and calculating the energies of all transition states and intermediates. acs.orgnih.gov Such studies provide deep insights into reaction feasibility, rates, and selectivity that can be difficult to obtain experimentally.

For a molecule like this compound, in silico mechanistic studies could explore several aspects. For example, one could investigate the mechanism of its synthesis, such as the bromination of the indanone precursor or the alkylation step to introduce the carboxymethyl group. By calculating the activation energy (the energy barrier of the rate-determining transition state), one can predict the reaction kinetics. researchgate.net

Furthermore, these computational studies can explain regioselectivity. For instance, if bromination could occur at multiple positions on the aromatic ring, DFT calculations could determine the energy barriers for each pathway, explaining why the 6-bromo isomer is preferentially formed. These theoretical investigations are powerful tools for optimizing existing synthetic routes and designing new, more efficient ones. researchgate.netacs.org

Applications of 6 Bromo 2 Carboxymethyl 1 Indanone in Advanced Materials and Agrochemistry

Organic Electronic Materials: Use in OLEDs and Photochemical Devices

Indanone derivatives are recognized for their significant role as organic functional materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other photochemical devices. nih.gov The core structure of indanone provides a rigid and planar framework that can be readily functionalized to tune its electronic and photophysical properties. This adaptability is crucial for designing materials used in the light-emitting layers (EML) of OLEDs.

The introduction of substituents, such as the bromo and carboxymethyl groups in 6-Bromo-2-carboxymethyl-1-indanone, can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. uniss.it These energy levels are critical determinants of a material's performance in an OLED, affecting charge injection, transport, and recombination processes that lead to light emission. For instance, strategic functionalization can lead to materials with high triplet energies, which is a key requirement for host materials in phosphorescent OLEDs (PhOLEDs). beilstein-journals.orgmdpi.com

While direct studies on this compound for OLEDs are not prominent, the general principles of molecular design in this field suggest its potential. The bromo group can enhance intersystem crossing, a process vital for efficient phosphorescence, while the carboxymethyl group can be used for further chemical modifications to optimize properties like solubility, film-forming capabilities, and charge-transport characteristics. Research on related aryl-substituted acridanes and other heterocyclic compounds for OLED applications underscores the importance of tailored molecular structures in achieving high efficiency and stability in these devices. beilstein-journals.orgnih.gov

Table 1: Key Properties of Indanone Derivatives in Organic Electronics

| Property | Significance in OLEDs | Potential Influence of this compound |

| HOMO/LUMO Energy Levels | Determines charge injection and transport properties. | The bromo and carboxymethyl groups can modulate these levels to match other layers in the OLED stack. |

| Triplet Energy | High triplet energy is crucial for host materials in PhOLEDs to prevent energy back-transfer from the phosphorescent dopant. | The indanone core can be a platform for high-triplet-energy materials. |

| Photoluminescence Quantum Yield | A measure of the efficiency of light emission. | Functionalization can enhance emission efficiency. |

| Thermal Stability | Essential for the longevity and operational stability of OLED devices. | The rigid indanone scaffold generally imparts good thermal stability. |

| Solubility and Film Morphology | Affects the ease of device fabrication and the quality of the thin films. | The carboxymethyl group could be modified to improve solubility and processing characteristics. |

Polymer Chemistry: Role as Monomers or Modifiers in Polymer Synthesis

The functional groups present in this compound, namely the carboxylic acid and the bromine atom, make it a potentially valuable monomer or modifier in polymer chemistry. The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would incorporate the rigid indanone unit into their backbone, which could impart desirable thermal and mechanical properties.

Furthermore, the bromine atom offers a site for various polymerization techniques. It can act as an initiator site for atom transfer radical polymerization (ATRP) or be converted to other functional groups suitable for other polymerization methods. This dual functionality allows for the synthesis of a wide range of polymer architectures, including linear polymers, graft copolymers, and block copolymers.

The incorporation of the indanone moiety into a polymer chain can lead to materials with unique characteristics. For example, the inherent properties of the indanone structure could be leveraged to create polymers for specialized applications, such as high-performance plastics or functional polymers for electronic applications.

Coatings and Functional Materials

The development of functional coatings is a rapidly advancing field, with a continuous search for new materials that offer enhanced properties such as durability, chemical resistance, and specific functionalities like antimicrobial activity or sensorial responses. mdpi-res.com Indanone derivatives, with their adaptable chemical structure, are promising candidates for the formulation of such advanced coatings.

The carboxylic acid group in this compound can be utilized to anchor the molecule to various substrates, including metals like titanium, through the formation of stable bonds. mdpi.com This covalent attachment can lead to robust and durable coatings. The bromine atom provides a reactive handle for further "click" chemistry reactions, allowing for the facile introduction of other functional molecules to the coated surface. This approach enables the creation of multifunctional hydrogel coatings with tailored properties. mdpi.com

For instance, the indanone structure could be part of a polymer backbone that forms the basis of a protective coating. The specific functionalization could be designed to enhance adhesion, improve resistance to environmental degradation, or introduce photoactive properties for applications in smart coatings that respond to light.

Development of Agrochemical Agents: Insecticides, Fungicides, and Herbicides

A comprehensive review of 1-indanone (B140024) derivatives has highlighted their significant potential in agriculture as effective insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org The biological activity of these compounds is closely linked to their molecular structure, and the introduction of different substituents can fine-tune their efficacy against specific pests, fungi, or weeds.

The search for new and effective agrochemicals is a continuous process driven by the need to manage resistance in target organisms and to develop more environmentally benign solutions. lifechemicals.com Screening libraries of diverse chemical compounds are a key tool in this discovery process.

Table 2: Potential Agrochemical Applications of Indanone Derivatives

| Agrochemical Class | Mode of Action Principle | Potential Role of this compound |

| Insecticides | Disruption of the nervous system, growth regulation, or metabolic processes. | The indanone scaffold could interact with specific insect receptors or enzymes. |

| Fungicides | Inhibition of spore germination, mycelial growth, or key metabolic pathways in fungi. | The compound could interfere with fungal cell wall synthesis or other vital functions. |

| Herbicides | Inhibition of photosynthesis, amino acid synthesis, or other essential plant processes. | The molecule could act as a competitive inhibitor for a key plant enzyme. |

Future Research Directions and Methodological Challenges for 6 Bromo 2 Carboxymethyl 1 Indanone

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the synthesis of organic compounds. chemistryjournals.net Traditional methods for synthesizing indanones often involve multi-step processes with hazardous reagents and significant waste generation. chemistryjournals.netbeilstein-journals.org Future research will likely focus on developing more environmentally benign synthetic pathways for 6-Bromo-2-carboxymethyl-1-indanone.

Key strategies for greener synthesis include:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net For instance, rhodium-catalyzed reactions in water have been shown to be effective for synthesizing substituted indanones under mild conditions. acs.org

Catalytic Processes: The use of catalytic methods, such as microwave-assisted intramolecular Friedel-Crafts acylation with reusable metal triflates, can reduce waste and improve atom economy. beilstein-journals.org

Renewable Feedstocks: Exploring the use of renewable starting materials is another crucial aspect of sustainable synthesis. chemistryjournals.net

A significant challenge lies in adapting these green methodologies to the specific synthesis of this compound without compromising yield or purity. For example, while a greener route for ibuprofen (B1674241) synthesis was successfully developed by the BHC Company, similar breakthroughs are needed for more complex molecules like the one . chemistryjournals.net

Advanced Stereoselective Synthesis of Enantiopure Isomers

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize enantiomerically pure compounds is critical.

Future research on this compound will need to address the stereoselective synthesis of its enantiopomers. This involves developing methods that can selectively produce one enantiomer over the other. A notable example in a related field is the dearomative, intramolecular bromoetherification of carbohydrate-derived glycosyl furans to produce enantiopure 6-bromo-furo[3,2-b]furans. researchgate.net This highlights the potential for developing highly stereoselective reactions for bromo-containing heterocyclic compounds.

A significant methodological challenge is the control of multiple stereocenters, which can be addressed through techniques like internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming transformative tools in chemistry, offering the potential to accelerate the design and discovery of new molecules with desired properties. arxiv.org For this compound, AI and ML could be employed to:

Predict Biological Activity: Develop predictive models to screen for potential biological targets and predict the compound's efficacy.

Optimize Molecular Structure: Use algorithms to suggest modifications to the chemical structure of this compound to enhance its therapeutic properties.

Design Novel Derivatives: Generate new indanone-based compounds with improved activity profiles.

A key challenge in this area is the need for large, high-quality datasets to train the ML models effectively. While black-box deep learning models can be powerful, developing interpretable ML models based on chemically meaningful descriptors can provide deeper insights into the structure-activity relationships of these compounds. arxiv.org

Exploration of Novel Biological Targets through High-Throughput Screening and Proteomics

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a variety of biological targets. This technology will be instrumental in exploring the full therapeutic potential of this compound. By screening it against large libraries of proteins and enzymes, researchers can identify novel biological targets that may not have been previously considered.

Proteomics, the large-scale study of proteins, can be used in conjunction with HTS to identify the specific proteins that bind to this compound. This information is crucial for understanding the compound's mechanism of action and for designing more targeted therapies.

The main challenge in this area is the validation of hits from HTS and proteomics studies. Follow-up experiments are necessary to confirm the biological relevance of any identified interactions and to ensure that the compound has a desirable therapeutic window.

Design and Synthesis of Multi-Target Directed Ligands

Complex diseases like Alzheimer's and Parkinson's often involve multiple pathological pathways. nih.govnih.gov Therefore, drugs that can simultaneously modulate multiple targets, known as multi-target directed ligands (MTDLs), may offer superior therapeutic efficacy compared to single-target drugs. rsc.org The indanone scaffold has shown promise as a basis for developing MTDLs. For example, some indanone derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, both of which are key targets in Alzheimer's disease. nih.govnih.gov

Future research will likely focus on designing and synthesizing derivatives of this compound that can act as MTDLs. This could involve combining the indanone core with other pharmacophores to create hybrid molecules with dual or multiple activities. For instance, indanone derivatives have been developed as dual-targeting ligands for monoamine oxidase B (MAO-B) and the histamine (B1213489) H3 receptor (H3R) for the potential treatment of Parkinson's disease. nih.gov

Expansion into Emerging Material Science Applications

While the primary focus of research on indanone derivatives has been in medicinal chemistry, there is potential for these compounds to be used in material science. Functionalized indanones and their derivatives can serve as versatile building blocks for the synthesis of new materials with unique properties. mdpi.com

For example, the π-electron-accepting properties of some boron-containing organic molecules have led to their use in organic photovoltaics (OPVs). acs.org The unique electronic structure of this compound could potentially be exploited for applications in organic electronics or as a component in novel polymers.

The main challenge in this area is the exploration and characterization of the material properties of this compound and its derivatives. This will require interdisciplinary collaboration between chemists and material scientists to fully realize the potential of these compounds beyond their traditional use in medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-carboxymethyl-1-indanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, a modified Grignard reaction using 6-bromo-1-indanone as a precursor (see ) can introduce the carboxymethyl group. Optimization involves controlling temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane/pentane mixtures for improved selectivity), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of bromoalkylating agents). Column chromatography (silica gel, CH₂Cl₂/pentane 80:20 v/v) is critical for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic regions).

- HPLC : >95% purity verification using C18 reverse-phase columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₁H₉BrO₃, expected [M+H]⁺ = 277.97).

Cross-validate results with melting point analysis (mp 126–129°C for related bromoindanones, ) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxymethyl group and bromine displacement. Conduct periodic stability tests via TLC or HPLC to detect degradation (e.g., formation of 6-hydroxy derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Implement:

- Batch Reprodubility Checks : Compare multiple synthetic batches using HPLC and bioactivity assays (e.g., antimicrobial MIC tests).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributing moieties.

- Dose-Response Curves : Validate activity across concentrations (1–100 µM) in cell-based assays (e.g., cytotoxicity in cancer lines, ) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and charge distribution. For example:

- Calculate Fukui indices to identify electrophilic sites (bromine and carbonyl carbons are reactive).

- Simulate solvent effects (PCM model for polar aprotic solvents like DMF) to predict reaction pathways.

Validate predictions with kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) .

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

- Methodological Answer : Employ asymmetric organocatalysis or chiral auxiliaries. For example:

- Use Evans’ oxazolidinones to induce stereochemistry at the carboxymethyl group.

- Optimize enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA, hexane/isopropanol 90:10).

Reference ’s enantioselective [10+2] cycloaddition methodology for analogous systems .

Q. What experimental designs are suitable for studying the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450 involvement.

- In vivo : Administer radiolabeled ¹⁴C-6-Bromo-2-carboxymethyl-1-indanone to track metabolite formation in urine/plasma.

Cross-reference with toxicokinetic parameters (t₁/₂, Cmax) from related brominated indanones ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.